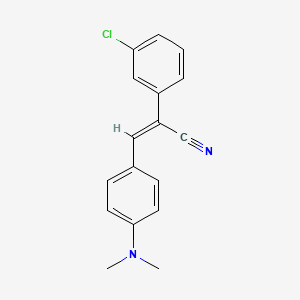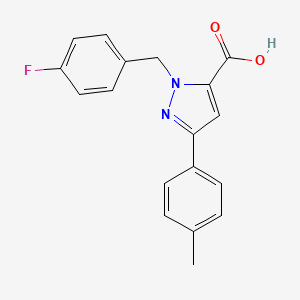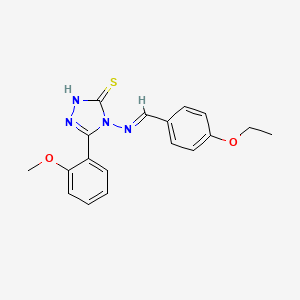![molecular formula C26H24N2O4S B12047558 3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12047558.png)
3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-éthoxyphényl)-2-{[2-(4-éthoxyphényl)-2-oxoéthyl]sulfanyl}-4(3H)-quinazolinone” est un composé organique synthétique qui appartient à la famille des quinazolinones. Les quinazolinones sont connues pour leurs diverses activités biologiques et sont souvent étudiées pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de “3-(4-éthoxyphényl)-2-{[2-(4-éthoxyphényl)-2-oxoéthyl]sulfanyl}-4(3H)-quinazolinone” implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante pourrait inclure :
Formation du noyau quinazolinone : Ceci peut être réalisé par cyclisation de dérivés d’acide anthranilique avec des réactifs appropriés.
Introduction des groupes éthoxyphényl : Cette étape peut impliquer des réactions de substitution aromatique électrophile.
Attachement du groupe sulfanyl : Ceci peut être fait par des réactions de substitution nucléophile.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de catalyseurs, des conditions réactionnelles contrôlées (température, pression) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction pourraient cibler les groupes carbonyle, les convertissant en alcools.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Des réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des agents halogénants, des agents nitrants ou des agents alkylants.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés d’alcool.
Substitution : Dérivés halogénés, nitrés ou alkylés.
4. Applications de la recherche scientifique
Chimie
Le composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications chimiques, ce qui le rend précieux en chimie organique synthétique.
Biologie
Les dérivés de quinazolinone sont souvent étudiés pour leurs activités biologiques, y compris les propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses. Ce composé pourrait être étudié pour des activités similaires.
Médecine
Les applications thérapeutiques potentielles pourraient inclure le développement de nouveaux médicaments ciblant des maladies spécifiques. La structure du composé suggère qu’il pourrait interagir avec des cibles biologiques telles que les enzymes ou les récepteurs.
Industrie
Dans le secteur industriel, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse d’autres produits chimiques précieux.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Quinazolinone derivatives are often studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound might be investigated for similar activities.
Medicine
Potential therapeutic applications could include the development of new drugs targeting specific diseases. The compound’s structure suggests it might interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
Le mécanisme d’action dépendrait de l’activité biologique spécifique étudiée. En général, les dérivés de quinazolinone exercent leurs effets en interagissant avec des cibles moléculaires telles que les enzymes, les récepteurs ou l’ADN. Ces interactions peuvent moduler les voies biologiques, conduisant à des effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
4(3H)-quinazolinone : Le composé parent, connu pour ses diverses activités biologiques.
2-phényl-4(3H)-quinazolinone : Un dérivé avec un groupe phényle, étudié pour ses propriétés anticancéreuses.
3-(4-méthoxyphényl)-2-{[2-(4-méthoxyphényl)-2-oxoéthyl]sulfanyl}-4(3H)-quinazolinone : Un composé similaire avec des groupes méthoxy au lieu de groupes éthoxy.
Unicité
“3-(4-éthoxyphényl)-2-{[2-(4-éthoxyphényl)-2-oxoéthyl]sulfanyl}-4(3H)-quinazolinone” est unique en raison de la présence de groupes éthoxy et de la liaison sulfanyl, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à d’autres dérivés de quinazolinone.
Propriétés
Formule moléculaire |
C26H24N2O4S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)-2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C26H24N2O4S/c1-3-31-20-13-9-18(10-14-20)24(29)17-33-26-27-23-8-6-5-7-22(23)25(30)28(26)19-11-15-21(16-12-19)32-4-2/h5-16H,3-4,17H2,1-2H3 |
Clé InChI |
RGTZZEXGCCKTQP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12047531.png)
![5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047537.png)

![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047549.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B12047574.png)
